

Protocol for attaching Methyl 4-(3-azetidinyloxy)benzoate to a warhead molecule

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Compound of Interest

Methyl 4-(3azetidinyloxy)benzoate

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Application Notes & Protocols

Topic: Protocol for Attaching Methyl 4-(3-azetidinyloxy)benzoate to a Warhead Molecule

Audience: Researchers, scientists, and drug development professionals.

Introduction

In modern drug development, particularly in the fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker molecule plays a pivotal role.[1] [2][3][4] It connects the target-binding moiety (warhead) to another functional component, such as an E3 ligase ligand or an antibody. The linker's structure, length, and flexibility are critical for optimizing the efficacy, selectivity, and pharmacokinetic properties of the final conjugate.[5]

Methyl 4-(3-azetidinyloxy)benzoate is a versatile linker precursor containing an azetidine ring, which can provide conformational rigidity, and a benzoic acid moiety for conjugation. This document provides a detailed, two-step protocol for the covalent attachment of this linker to a generic amine-containing warhead molecule. The protocol first describes the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by a standard and robust carbodiimide-mediated coupling reaction to form a stable amide bond with the warhead.

Principle of the Method



The attachment protocol is based on a two-stage chemical synthesis:

- Saponification (Hydrolysis): The methyl ester of the linker, Methyl 4-(3-azetidinyloxy)benzoate, is first hydrolyzed under basic conditions (e.g., using lithium hydroxide) to yield its corresponding carboxylate salt. Subsequent acidification provides the active carboxylic acid, 4-(3-azetidinyloxy)benzoic acid, which is necessary for the subsequent coupling reaction.
- Amide Bond Formation (EDC/NHS Coupling): The carboxylic acid group on the linker is activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS). EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate.[6] This intermediate reacts with NHS to form a more stable amine-reactive NHS ester.[6][7] The NHS ester then readily reacts with a primary or secondary amine on the warhead molecule to form a stable amide bond, covalently linking the two components.[8] The inclusion of NHS or its water-soluble analog (sulfo-NHS) increases the efficiency and stability of the coupling reaction.[6][9]

Experimental Protocols Materials and Reagents

- Methyl 4-(3-azetidinyloxy)benzoate
- Amine-containing warhead molecule
- Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
- · Hydrochloric acid (HCl), 1M solution
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC-HCl)
- N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
- Anhydrous N,N-Dimethylformamide (DMF)
- Anhydrous Dichloromethane (DCM)
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA)



- Tetrahydrofuran (THF)
- Methanol (MeOH)
- Ethyl acetate (EtOAc)
- Saturated sodium bicarbonate (NaHCO₃) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- · Deionized water
- Thin Layer Chromatography (TLC) plates (silica gel)
- High-Performance Liquid Chromatography (HPLC) system
- Mass Spectrometer (MS)
- Nuclear Magnetic Resonance (NMR) spectrometer
- Rotary evaporator
- Magnetic stirrer and stir bars
- Standard laboratory glassware

Protocol Step 1: Hydrolysis of Methyl 4-(3-azetidinyloxy)benzoate

This procedure converts the inactive methyl ester linker into the active carboxylic acid linker.

- Dissolution: Dissolve **Methyl 4-(3-azetidinyloxy)benzoate** (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).
- Addition of Base: Add Lithium hydroxide (LiOH) (approx. 1.5 eq) dissolved in water to the solution.



- Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
- Quenching and Acidification: Once the reaction is complete, carefully add 1M HCl solution to quench the reaction and acidify the mixture to a pH of approximately 3-4. This will precipitate the carboxylic acid product.
- Extraction: Extract the aqueous mixture three times with ethyl acetate (EtOAc).
- Washing: Combine the organic layers and wash sequentially with water and then brine.
- Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude 4-(3-azetidinyloxy)benzoic acid.
- Purification: The crude product can be purified by recrystallization or column chromatography
 if necessary. Characterize the final product by ¹H NMR and Mass Spectrometry to confirm its
 identity and purity.

Protocol Step 2: EDC/NHS Coupling to an Amine-Containing Warhead

This procedure conjugates the activated linker to the warhead.

- Dissolution: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 4-(3-azetidinyloxy)benzoic acid (1.1 eq) and NHS (1.2 eq) in anhydrous DMF.
- Activation: Cool the solution to 0 °C in an ice bath. Add EDC-HCl (1.2 eq) portion-wise to the solution.
- Activation Reaction: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 1-2 hours to form the NHS-ester.
- Warhead Addition: In a separate flask, dissolve the amine-containing warhead molecule (1.0 eq) in anhydrous DMF. Add a non-nucleophilic base such as DIPEA (2-3 eq) to this solution.
- Coupling Reaction: Add the warhead solution to the activated linker solution (the NHS-ester).



- Reaction: Let the reaction stir at room temperature overnight (12-18 hours). Monitor the progress by TLC or LC-MS.
- Work-up: Once the reaction is complete, dilute the mixture with EtOAc and wash sequentially
 with water, saturated NaHCO₃ solution, and brine to remove unreacted reagents and
 byproducts.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product using flash column chromatography or preparative HPLC to obtain the final linker-warhead conjugate.[10][11]
- Characterization: Confirm the structure and purity of the final conjugate using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Data Presentation

The following table summarizes typical parameters and expected outcomes for the described protocol. Actual results may vary depending on the specific warhead molecule and reaction scale.

Step 1: Hydrolysis	Step 2: EDC/NHS Coupling
Linker:LiOH (1:1.5)	Linker:Warhead (1.1:1)
N/A	Linker:EDC:NHS (1:1.2:1.2)
THF/Water	Anhydrous DMF
Room Temperature	0 °C to Room Temperature
2 - 4 hours	12 - 18 hours
> 90%	40 - 70%
> 95%	> 98% (by HPLC)
TLC, LC-MS, ¹ H NMR	HPLC, HRMS, ¹H NMR
	Linker:LiOH (1:1.5) N/A THF/Water Room Temperature 2 - 4 hours > 90% > 95%

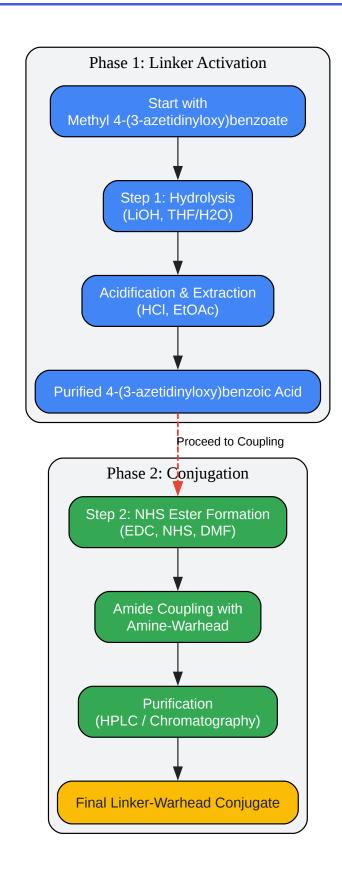




Visualizations Workflow and Reaction Diagrams

The following diagrams illustrate the experimental workflow and the chemical reaction pathway.

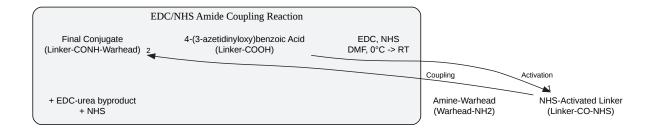




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Caption: High-level workflow for the two-phase protocol.





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Caption: Simplified scheme of the EDC/NHS coupling reaction.

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